molecular formula C10H18O3 B8493483 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal

2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal

Cat. No.: B8493483
M. Wt: 186.25 g/mol
InChI Key: LOKYRMQBNWSATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal is an organic compound that features a tetrahydropyran ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of 2,2-dimethylpropanal with tetrahydro-2H-pyran-2-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acidic or basic conditions depending on the desired substitution reaction.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.

    Reduction: 2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step synthesis.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the protection of functional groups.

    Material Science: It is used in the preparation of photoresists and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal primarily involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can protect hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other functional groups. The protection is typically achieved through the formation of a stable ether linkage, which can be removed under acidic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyranyl group attached to a hydroxylamine.

Uniqueness

2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal is unique due to its combination of a tetrahydropyranyl protecting group with an aldehyde functional group. This combination allows for selective reactions and protection strategies in organic synthesis that are not possible with other similar compounds.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-dimethyl-3-(oxan-2-yloxy)propanal

InChI

InChI=1S/C10H18O3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h7,9H,3-6,8H2,1-2H3

InChI Key

LOKYRMQBNWSATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCCO1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMSO (2.69 mL, 50.97 mmol) was added dropwise to a solution of oxalyl chloride (2.87 mL, 33.98 mmol) in dichloromethane (85.0 mL) at −78° C. After several minutes, neat 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol (3.2 g, 16.99 mmol) was added dropwise and after stirring for 1 h at −78° C., triethylamine (9.5 mL, 68.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 30 min. Sat. NH4Cl was added and the organic layer was separated. The aqueous layer was extracted with ethyl acetate and washed with brine. The organic layers were combined, dried over Na2SO4 and concentrated to give a pale liquid. The crude liquid was passed through a short silica gel column and eluted with 50% ethyl acetate in hexanes to provide 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propionaldehyde (3.09 g, 97%) as a pale liquid after removal of solvents under reduced pressure.
Name
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (20 g, 106 mmol) an TEA (44.4 mL, 319 mmol) in dry dichloromethane (300 mL) cooled in an ice bath to 0° C.±5° C. was added a solution of sulfur trioxide pyridine complex (50.7 g, 319 mmol) in anhydrous DMSO (300 mL) in one portion. There was an exotherm to 27° C. The bath was removed and the mixture allowed to stir for 20 minutes at room temperature after which time conversion was complete by TLC. The reaction was quenched with 225 mL of saturated NaHCO3, concentrated on the rotovap to remove dichloromethane and extracted with 3×200 mL of ethyl acetate. The combined extracts were washed once with 250 mL of 10% citric acid, dried over MgSO4 and concentrated. Drying under vacuum gave 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanal as an oil. Contains ˜40% DMSO by NMR: 1H NMR (400 MHz, CDCl3) δ 9.6 (s, 1H), 4.6 (m, 1H), 3.8 (d, 1H), 3.5 (m, 1H), 3.38 (d, 1H), 1.8-1.4 (min, 6H), 1.06 (s, 3H), 1.04 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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